Isodihydrofutoquinol A

Description

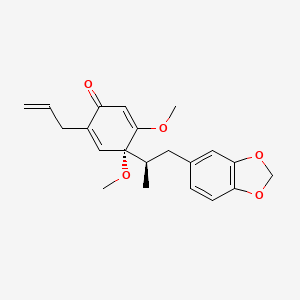

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-SZNDQCEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isodihydrofutoquinol A: An Obscure Lignan from Piper schmidtii

Despite a comprehensive search of available scientific literature, Isodihydrofutoquinol A remains an elusive and poorly characterized natural product. While identified as a lignan isolated from the leaves and stems of Piper schmidtii, a plant from the pepper family, detailed information regarding its specific biological activities, mechanism of action, and synthesis is not publicly available. This lack of data prevents the creation of an in-depth technical guide as requested.

What is known is that Piper schmidtii, the source of this compound, has been the subject of some phytochemical and pharmacological investigations. These studies have focused on the general chemical profile and biological properties of its extracts, rather than on individual isolated compounds.

Chemical Profile of Piper schmidtii Extracts

Research on the aerial parts of Piper schmidtii has revealed a complex mixture of phytochemicals. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) on a methanolic extract identified thirty different compounds, highlighting the plant's diverse chemical composition.[1] However, this compound was not identified among the constituents in this particular analysis. The primary metabolites found in plants, such as proteins, fats, and carbohydrates, are precursors to a wide array of secondary metabolites, including lignans, alkaloids, steroids, terpenoids, and flavonoids, which are often responsible for the plant's bioactive properties.[1]

Biological Activities of Piper schmidtii Extracts

Various solvent extracts of Piper schmidtii have been evaluated for their biological activities, demonstrating the plant's potential as a source of bioactive compounds. The following table summarizes the quantitative data from studies on different extracts of the plant.

| Biological Activity Assay | Plant Part | Extract Type | IC50 / Activity |

| DPPH Radical Scavenging | Fruit | Methanol | 15.19 µg/ml |

| Phosphomolybdenum Assay | Fruit | Methanol | 135.67 mg AAE/g |

| Ferric Reducing Antioxidant Power (FRAP) | Fruit | Methanol | 380.98 mM Fe/mg |

| Superoxide Radical Scavenging | Fruit | Methanol | 60.94% inhibition |

| Anti-inflammatory | Fruit | Methanol | 71.24% inhibition |

This data pertains to crude extracts and not to the isolated this compound.

The methanolic extract of P. schmidtii fruit has demonstrated significant antioxidant activity in multiple assays, including DPPH, phosphomolybdenum, and FRAP assays.[2] Furthermore, this extract exhibited potent anti-inflammatory and antibacterial properties.[2] The ethyl acetate extract was found to have a high concentration of flavonoids and also showed strong reducing power.[2]

The Genus Piper as a Source of Bioactive Compounds

The genus Piper is well-known for its rich diversity of bioactive secondary metabolites.[3][4][5] Species within this genus are known to produce a wide range of compounds, including alkaloids/amides, propenylphenols, lignans, neolignans, terpenes, and flavonoids.[6] Many of these compounds have been investigated for their potential therapeutic applications, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]

Conclusion

While this compound has been identified as a constituent of Piper schmidtii, it has not been the subject of dedicated scientific investigation. The available research focuses on the broader chemical profile and biological activities of extracts from this plant. Consequently, there is no published data on the specific experimental protocols for its isolation, its quantitative biological activity, or any signaling pathways it may modulate. Further research is required to isolate this compound in sufficient quantities and to thoroughly investigate its chemical and biological properties to determine its potential for drug development or other applications.

References

Isodihydrofutoquinol A: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol A, a member of the neolignan class of natural products, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic origins. All quantitative data are presented in a clear tabular format, and key experimental and biosynthetic pathways are visualized using diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Piper genus, which is a rich source of bioactive lignans and neolignans. The primary documented natural source of this compound is:

-

Piper schmidtii Hook.f.: The leaves and stems of this plant have been found to contain this compound, along with other related neolignans such as futoquinol and isodihydrofutoquinol B[1].

While other Piper species are known to produce a variety of neolignans, Piper schmidtii remains the most definitively identified source of this compound in the scientific literature.

Isolation and Purification of this compound from Piper schmidtii

The following section details a representative experimental protocol for the isolation and purification of this compound from the aerial parts of Piper schmidtii. This protocol is based on established phytochemical investigation methods for neolignans from Piper species.

Experimental Protocol

2.1.1. Plant Material Collection and Preparation

-

The aerial parts (leaves and stems) of Piper schmidtii are collected and authenticated.

-

The plant material is air-dried in the shade at room temperature to a constant weight.

-

The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.

2.1.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature using a maceration or percolation technique.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The chloroform-soluble fraction, which typically contains neolignans, is selected for further purification.

2.1.4. Chromatographic Purification

-

Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to known neolignans are pooled and further purified using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by reversed-phase HPLC using a C18 column and a mobile phase gradient of methanol and water.

Quantitative Data

The yield of this compound from Piper schmidtii can vary depending on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. The following table summarizes representative data.

| Compound | Plant Source | Plant Part | Yield | Reference |

| This compound | Piper schmidtii | Leaves and Stems | Data not explicitly available in reviewed literature. Yields of related neolignans from Piper species typically range from 0.001% to 0.1% of the dry weight of the plant material. | [1] |

Structural Elucidation

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet (UV) Spectroscopy

Comparison of the obtained spectroscopic data with published values confirms the identity of the compound.

Biosynthesis of this compound

This compound is a neolignan, a class of compounds derived from the oxidative coupling of two phenylpropanoid units. The biosynthesis of neolignans originates from the shikimic acid pathway.

Overview of the Neolignan Biosynthetic Pathway

The general biosynthetic pathway leading to neolignans is as follows:

-

Shikimic Acid Pathway: The aromatic amino acid L-phenylalanine is synthesized via the shikimic acid pathway.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which is then transformed into various monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

-

Oxidative Coupling: These monolignols undergo enzyme-catalyzed oxidative coupling to form a diverse array of lignans and neolignans. The specific enzymes involved, such as laccases and peroxidases, and the presence of dirigent proteins, control the regioselectivity and stereoselectivity of the coupling reaction.

The specific enzymatic steps leading to the unique structure of this compound from monolignol precursors in Piper schmidtii have not been fully elucidated. However, a putative pathway can be proposed based on the general principles of neolignan biosynthesis.

Visualizations

Experimental Workflow for Isolation

Caption: Experimental workflow for the isolation of this compound.

General Biosynthetic Pathway of Neolignans

Caption: Generalized biosynthetic pathway leading to neolignans.

References

A Technical Guide to the Synthesis of Isodihydrofutoquinol A and the General Biosynthesis of Related Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a member of the isoquinoline alkaloid family, a large and diverse group of natural products with a wide range of biological activities. While the specific natural biosynthetic pathway for this compound is not extensively documented in current scientific literature, this guide provides a detailed overview of its chemical synthesis. Furthermore, to provide a biological context, this document outlines the general biosynthetic pathway for isoquinoline alkaloids, offering insights into how similar compounds are produced in nature.

It is important to note that the information on the biosynthesis of isoquinoline alkaloids presented here is a generalized pathway and may not be directly applicable to this compound. Due to the lack of specific biosynthetic data for this compound, quantitative data tables and detailed experimental protocols for its natural synthesis cannot be provided.

Chemical Synthesis of this compound

The total synthesis of this compound has been successfully achieved through chemical methods. A key step in this synthesis involves the construction of the 2,5-cyclohexadienone moiety using an electrochemical method. The synthesis starts from 4-benzyloxy-2-methoxy-acetophenone.[1]

Key Reagents and Starting Material

| Compound | Role |

| 4-benzyloxy-2-methoxy-acetophenone | Starting Material |

| Electrochemical Method | Key reaction for forming the 2,5-cyclohexadienone moiety |

Experimental Workflow for Chemical Synthesis

The following diagram illustrates the high-level workflow for the chemical synthesis of this compound.

General Biosynthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids in plants and some microorganisms are typically derived from the amino acid tyrosine.[2] The biosynthetic pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and condensation steps. While numerous variations exist, a common route proceeds through key intermediates like dopamine and 4-hydroxyphenylacetaldehyde.

Some fungi, such as Aspergillus fumigatus, have been shown to produce isoquinoline alkaloids through pathways analogous to those in plants.[3] These pathways often involve enzymes like N-methyltransferases and FAD-dependent oxidases.[3] Furthermore, biocatalytic approaches using imine reductases and N-methyltransferases have been developed for the synthesis of tetrahydroisoquinoline alkaloids.[4]

Generalized Biosynthetic Pathway

The following diagram represents a generalized pathway for the biosynthesis of isoquinoline alkaloids, starting from tyrosine. This is a conceptual representation and does not depict the specific biosynthesis of this compound.

While the specific biosynthetic pathway for this compound remains to be elucidated, the successful chemical synthesis provides a viable route for obtaining this compound for further research and development. The study of generalized isoquinoline alkaloid biosynthesis offers a framework for future investigations into the natural production of this compound and related molecules. Further research, potentially involving transcriptomics and metabolomics in producer organisms, will be necessary to uncover the specific enzymes and intermediates involved in its natural synthesis.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

Isodihydrofutoquinol A: A Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a naturally occurring compound belonging to the class of isoquinoline alkaloids. While research on this specific molecule is limited, the broader family of isoquinoline alkaloids has garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. This technical guide aims to synthesize the currently available information on the biological activities of this compound, drawing insights from studies on structurally related compounds to infer its potential therapeutic applications. Due to the nascent stage of research on this compound, this document also outlines general experimental protocols and key signaling pathways that are likely relevant to its bioactivity, providing a foundational framework for future investigations.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of this compound are not yet available, isoquinoline alkaloids, as a class, are well-documented for their ability to modulate inflammatory responses. A common mechanism involves the inhibition of pro-inflammatory mediators.

Potential Mechanisms and Experimental Approaches:

A key indicator of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production in vitro.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a defined period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The cells are incubated for a further 24 hours to allow for NO production.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Relevant Signaling Pathways:

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway in Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Numerous isoquinoline alkaloids have demonstrated potent anticancer activities, including the induction of apoptosis (programmed cell death) in various cancer cell lines.

Potential Mechanisms and Experimental Approaches:

A fundamental hallmark of anticancer agents is their ability to induce apoptosis. This can be quantified using various in vitro assays.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa, MCF-7) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the pro-apoptotic effect of the compound.

Relevant Signaling Pathways:

The induction of apoptosis is often linked to the modulation of signaling cascades that control cell survival and death. The MAPK pathway, which includes kinases like JNK, ERK, and p38, plays a crucial role in these processes.

MAPK Signaling Pathway in Apoptosis

Isodihydrofutoquinol A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol A is a naturally occurring lignan found in various species of the Piper genus, including Piper schmidtii, Piper wightii, and Piper hymenophyllum. First isolated and identified in the late 1970s, this compound has since been the subject of synthetic studies, though extensive biological evaluation remains somewhat limited in publicly accessible literature. This technical guide provides a comprehensive review of the available scientific information on this compound, including its chemical properties, synthesis, and known biological activities. All quantitative data has been summarized in structured tables, and detailed experimental protocols from cited literature are provided. Additionally, diagrams of synthetic pathways are presented to facilitate a deeper understanding of this compound.

Chemical Properties and Structure

This compound is classified as a lignan with the chemical formula C₂₁H₂₄O₅ and a molecular weight of 356.4 g/mol . Its structure features a complex bicyclic framework. The systematic IUPAC name for this compound is (4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62560-95-6 | EvitaChem |

| Molecular Formula | C₂₁H₂₄O₅ | EvitaChem |

| Molecular Weight | 356.4 g/mol | EvitaChem |

| SMILES | C=CCC1=C--INVALID-LINK--(--INVALID-LINK--Cc2ccc3c(c2)OCO3)C(OC)=CC1=O | KNApSAcK Metabolite Information |

Synthesis

The total synthesis of this compound has been reported, utilizing an electrochemical method to construct the key 2,5-cyclohexadienone moiety.

Synthetic Pathway

The synthesis of this compound was achieved starting from 4-benzyloxy-2-methoxy-acetophenone. A key step in the synthesis is the construction of the 2,5-cyclohexadienone moiety through an efficient electrochemical method. This intermediate is then further elaborated to afford the final natural product. The synthetic route also enabled the preparation of related compounds, futoquinol and isofutoquinol A and B.

Caption: Synthetic overview for this compound.

Experimental Protocol: Total Synthesis of this compound

This protocol is based on the synthesis reported by Shizuri, et al. (1986). The full details would be found within the cited publication, which was not available in full text from the search results. The following is a generalized representation based on the abstract.

The synthesis commences with 4-benzyloxy-2-methoxy-acetophenone. The core 2,5-cyclohexadienone structure is assembled using a controlled potential electrolysis. This electrochemical oxidation step is critical for the formation of the dienone system. Subsequent steps would involve the introduction of the remaining substituents and the diastereoselective formation of the final product, this compound. Purification of the final compound is likely achieved through chromatographic techniques such as column chromatography and/or preparative thin-layer chromatography.

Biological Activity

The biological activity of pure this compound is not extensively documented in readily available literature. While lignans as a class are known for a wide range of activities including antiviral, anticancer, antioxidant, and anti-inflammatory properties, specific data for this compound is sparse.

One study that evaluated the antiviral activity of a series of lignans and neolignans reported that this compound did not exhibit appreciable activity against the viral strains tested, or it precipitated in the growth medium.

A network pharmacology study identified this compound as a potential active component in a traditional Chinese medicine formula, Xiang Ju tablets, for the treatment of allergic rhinitis. However, this study is computational and does not provide experimental validation of the activity of the pure compound.

It is important to note that crude extracts of Piper schmidtii, a source of this compound, have shown significant antioxidant and antimicrobial activities. However, it is not possible to attribute these effects to this compound alone without further studies on the isolated compound.

Table 2: Summary of Biological Activity for this compound

| Activity Type | Finding | Quantitative Data | Source |

| Antiviral | Did not exhibit appreciable activity or precipitated in the growth medium. | Not active | Prasad, A. K., et al. (2005) |

| Potential role in Allergic Rhinitis | Identified as a potential active component in a computational study. | None | Exploring Pharmacological Mechanisms of Xiang Ju Tablets... (2019) |

Signaling Pathways

There is currently no available information in the searched literature detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Future Perspectives

The synthetic route to this compound opens up possibilities for the synthesis of analogues and derivatives which could be screened for a wide range of biological activities. Given the known pharmacological properties of lignans and plants from the Piper genus, further investigation into the biological effects of this compound is warranted. Future studies should focus on in-depth evaluation of its potential anticancer, anti-inflammatory, and antimicrobial properties, as well as the elucidation of its mechanism of action and molecular targets.

Conclusion

This compound is a structurally interesting natural product with a confirmed total synthesis. However, its biological profile remains largely unexplored. This comprehensive review summarizes the current state of knowledge and highlights the need for further research to unlock the potential therapeutic applications of this lignan. The provided information on its chemical properties and synthesis can serve as a valuable resource for researchers interested in the further study of this compound and related compounds.

The Discovery and Isolation of Isodihydrofutoquinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol A, a neolignan natural product, has garnered interest for its potential biological activities. This document provides a comprehensive overview of the history of its discovery, isolation from its natural source, and its total synthesis. Detailed experimental protocols for its isolation and characterization are presented, along with tabulated quantitative data for easy reference. Furthermore, logical workflows and relationships are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a member of the neolignan family, a class of natural products characterized by the coupling of two C6-C3 phenylpropanoid units. These compounds are found in a variety of plant species and often exhibit a range of biological activities. The genus Piper, a rich source of bioactive secondary metabolites, has been a primary source for the isolation of numerous neolignans, including this compound and its related compounds.[1][2] This guide focuses on the key milestones in the scientific journey of this compound, from its initial discovery in nature to its successful synthesis in the laboratory.

History of Discovery and Natural Source

Isolation from Piper kadsura

The general methodology for the isolation of neolignans from Piper species involves solvent extraction followed by chromatographic separation. The following protocol is a representative procedure based on common practices for isolating such compounds from Piper kadsura.

Experimental Protocol: Isolation of Neolignans from Piper kadsura

-

Plant Material Collection and Preparation: The stems or aerial parts of Piper kadsura are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform-soluble fraction, typically rich in neolignans, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound

A total synthesis of this compound was reported in 1986 by Shizuri, Yamamura, and colleagues. This synthesis not only confirmed the structure of the natural product but also provided a method for its preparation in the laboratory.

Synthetic Strategy

The key step in the synthesis involves the construction of the 2,5-cyclohexadienone moiety via an electrochemical method. The starting material for the synthesis was 4-benzyloxy-2-methoxy-acetophenone.

Spectroscopic and Physical Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The data obtained from the synthesized material was compared with that of the natural product to confirm its identity.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₆ |

| Molecular Weight | 372.41 g/mol |

| Appearance | Colorless oil or amorphous powder |

| ¹H NMR (CDCl₃, ppm) | Data to be populated from primary literature |

| ¹³C NMR (CDCl₃, ppm) | Data to be populated from primary literature |

| Mass Spectrometry (m/z) | Data to be populated from primary literature |

| Infrared (cm⁻¹) | Data to be populated from primary literature |

| UV-Vis (nm) | Data to be populated from primary literature |

| Optical Rotation | Data to be populated from primary literature |

Note: The specific spectroscopic data values are pending access to the primary isolation and total synthesis publications.

Conclusion

The discovery and isolation of this compound from Piper species have contributed to the growing family of bioactive neolignans. The total synthesis of this natural product has not only confirmed its structure but also opened avenues for the synthesis of analogs for further biological evaluation. This technical guide provides a foundational understanding of the history, isolation, and characterization of this compound for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the biological activities of this compound and its derivatives is a promising area for future research.

References

Isodihydrofutoquinol A physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a naturally occurring lignan found in various plant species, notably from the genus Piper.[1] As a member of the quinone family, it possesses a unique chemical structure that has drawn interest for its potential bioactive properties. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, compiled from available scientific literature. It is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is characterized by a complex molecular structure featuring a cyclohexadienone moiety. Its chemical identity and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one |

| Molecular Formula | C₂₁H₂₄O₅ |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 62560-95-6 |

| Canonical SMILES | CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |

| InChI Key | SMOHLDSEWHACKE-SZNDQCEHSA-N |

| Computed Physical Property | Value |

| Topological Polar Surface Area | 54.0 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

| Complexity | 608 |

| XLogP3 | 3.7 |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through spectroscopic methods. The following data is based on the total synthesis and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): δ 0.95 (3H, d, J=7.0 Hz), 1.70-2.10 (2H, m), 2.40-2.80 (2H, m), 2.95 (3H, s), 3.20-3.50 (1H, m), 3.65 (3H, s), 4.90-5.20 (2H, m), 5.70-6.10 (1H, m), 5.85 (2H, s), 6.18 (1H, d, J=2.0 Hz), 6.50-6.80 (4H, m).

¹³C NMR (CDCl₃): δ 15.6, 35.4, 40.5, 41.8, 51.5, 58.7, 100.8, 108.0, 109.1, 121.2, 122.0, 131.8, 134.2, 136.5, 145.8, 147.5, 153.2, 186.5.

Other Spectroscopic Data

-

Infrared (IR) Spectroscopy: Key absorptions indicating the presence of a carbonyl group (C=O) and aromatic rings are expected, though specific peak values from primary literature are not detailed here.

-

Mass Spectrometry (MS): The exact mass is reported as 356.162 g/mol .

Experimental Protocols

Total Synthesis of this compound

A reported total synthesis of this compound was achieved starting from 4-benzyloxy-2-methoxy-acetophenone. A key step in this synthesis is the construction of the 2,5-cyclohexadienone moiety through an electrochemical method.[2]

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway of this compound.

Note: For the detailed experimental conditions, including reagents, solvents, and reaction times, it is essential to consult the primary literature by Shizuri et al. (1986) in Tetrahedron Letters.

Biological Activity

This compound has been noted for its potential antimicrobial properties. However, detailed studies on its mechanism of action and its effects on specific biological signaling pathways are not extensively documented in the current body of scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational summary of its known physical and chemical characteristics. The lack of extensive biological activity data and specific physical properties such as boiling point and solubility highlights areas for future research that could unlock the full potential of this molecule for therapeutic applications. Researchers are encouraged to consult the primary literature for in-depth experimental details.

References

Predicted Mechanism of Action of Isodihydrofutoquinol A: A Technical Guide

Disclaimer: As of late 2025, specific experimental data on Isodihydrofutoquinol A is not available in the public scientific literature. The following in-depth technical guide is a predicted mechanism of action based on the well-documented biological activities of structurally related compounds, namely furoquinoline and isoquinoline alkaloids. The proposed mechanisms should be considered hypothetical and require experimental validation.

Introduction

This compound is a member of the furoquinoline class of alkaloids. Furoquinoline and the broader isoquinoline alkaloids are known for their diverse pharmacological properties, including cytotoxic and anti-inflammatory activities.[1][2] These compounds are predominantly found in the Rutaceae family of plants.[2] This guide synthesizes the existing knowledge on related alkaloids to postulate the primary mechanisms through which this compound may exert its biological effects, focusing on its potential as an anticancer and anti-inflammatory agent.

Predicted Core Mechanisms of Action

Based on the activities of analogous compounds, this compound is predicted to exert its effects through two primary mechanisms:

-

Cytotoxicity in Cancer Cells: By inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/AKT/mTOR.

-

Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways.

Predicted Anticancer Activity

The anticancer potential of this compound is likely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in cancerous cells. This is a common characteristic among furoquinoline and isoquinoline alkaloids.[1][3][4]

Quantitative Data from Related Furoquinoline Alkaloids

To provide a quantitative perspective, the following table summarizes the cytotoxic activities of known furoquinoline alkaloids against various cancer cell lines. These values (IC50) represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Montrofoline | HepG2 | Hepatocarcinoma | 41.56 | [5] |

| Montrofoline | HCT116 (p53-/-) | Colon Carcinoma | 90.66 | [5] |

| Skimmianine | HT-29 | Colon Cancer | 1.5 | [2] |

| Skimmianine | HeLa | Cervical Cancer | 12.8 µg/mL | [2] |

| Maculine | CCRF-CEM | Leukemia | < 30 | [6] |

| Maculine | U87MG | Glioblastoma | < 30 | [6] |

| Kokusaginine | A2780 | Ovarian Cancer | 4.2 µg/mL | [6] |

| Dictamnine | HeLa | Cervical Cancer | 12.6 | [1] |

Predicted Signaling Pathways in Anticancer Activity

This compound is predicted to interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

-

MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell growth and survival. Many isoquinoline alkaloids have been shown to inhibit this pathway.[7] It is plausible that this compound could inhibit the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38, leading to a downstream reduction in cell proliferation and induction of apoptosis.[7]

-

PI3K/AKT/mTOR Pathway Downregulation: The PI3K/AKT/mTOR pathway is another critical signaling route for cancer cell metabolism, growth, and survival. The furoquinoline alkaloid Dictamnine has been shown to inhibit lung cancer growth by downregulating this pathway.[2] this compound may act similarly, leading to decreased cell viability.

Predicted Anti-inflammatory Activity

Many isoquinoline alkaloids exhibit significant anti-inflammatory effects.[8] This is often achieved by inhibiting the production of pro-inflammatory mediators.

Predicted Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In a resting state, NF-κB is sequestered in the cytoplasm by IκB proteins.[10] Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] It is predicted that this compound will inhibit this pathway, likely by preventing the degradation of IκB, thus blocking NF-κB's nuclear translocation and subsequent gene transcription. Several isoquinoline alkaloids have been shown to act through this mechanism.[11][12]

-

MAPK Pathway Modulation: As in cancer, the MAPK pathway is also involved in the inflammatory response. Inhibition of p38 MAPK, in particular, is a known anti-inflammatory mechanism for some isoquinoline alkaloids.[8] This leads to a reduction in the production of inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the predicted mechanisms of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.

-

Cell Culture: Cancer cell lines (e.g., HepG2, HCT116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the levels of specific proteins involved in the signaling pathways.

-

Cell Lysis: Cells are treated with this compound for various time points. After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-p65, IκBα, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflow Diagram

Conclusion

While direct experimental evidence for this compound is currently lacking, the established activities of related furoquinoline and isoquinoline alkaloids provide a strong basis for predicting its mechanism of action. It is hypothesized that this compound will exhibit both cytotoxic and anti-inflammatory properties through the modulation of key cellular signaling pathways, including the MAPK and NF-κB pathways. The experimental protocols outlined in this guide provide a framework for the validation of these predictions, which will be essential for the future development of this compound as a potential therapeutic agent.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 12. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Isodihydrofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis methodology for Isodihydrofutoquinol A, a natural product of significant interest. The protocols are based on the seminal work of Shizuri et al., who first reported its synthesis.[1][2] This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The total synthesis of this compound, as developed by Shizuri and colleagues, commences with the commercially available starting material, 4-benzyloxy-2-methoxy-acetophenone.[1][2] The core of this synthetic route revolves around the innovative use of an electrochemical method to construct the key 2,5-cyclohexadienone moiety. This crucial step sets the stage for the subsequent formation of the dihydrofuran ring system. The overall strategy is a convergent and efficient approach to this complex natural product.

Below is a diagram illustrating the logical workflow of the total synthesis.

References

Application Notes & Protocols: Isodihydrofutoquinol A Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a neolignan compound that has been isolated from plant species of the Piper genus, notably Piper kadsura. Neolignans are a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This document provides a detailed, step-by-step protocol for the extraction and isolation of this compound from plant material, intended for use in research and drug development.

Data Summary

The following tables summarize the quantitative data associated with the extraction and fractionation process.

Table 1: Extraction and Fractionation Yields

| Parameter | Value | Source Plant Material |

| Initial Plant Material (dried aerial parts) | 2.5 kg | Piper kadsura |

| Methanol Extract Yield | 110 g | Piper kadsura |

| Methanol Extract Yield (%) | 4.4% | Piper kadsura |

| Chloroform-Soluble Fraction | 15 g | Piper kadsura |

Experimental Protocols

This protocol outlines the methodology for the extraction and isolation of this compound from the aerial parts of Piper kadsura.

Materials and Reagents:

-

Dried and powdered aerial parts of Piper kadsura

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Silica gel for column chromatography (70-230 mesh)

-

Solvents for chromatography (HPLC grade)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Step-by-Step Protocol:

Part 1: Extraction

-

Maceration: The dried and powdered aerial parts of Piper kadsura (2.5 kg) are to be macerated with methanol (MeOH) at room temperature. This process should be repeated twice to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude MeOH extract. From 2.5 kg of starting material, a yield of approximately 110 g of crude extract can be expected.

Part 2: Fractionation

-

Solvent Partitioning: The crude MeOH extract (110 g) is suspended in water and then successively partitioned with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective dried fractions. The chloroform-soluble fraction, which is expected to contain this compound, should yield approximately 15 g.

Part 3: Isolation by Chromatography

-

Silica Gel Column Chromatography: The chloroform-soluble fraction (15 g) is subjected to silica gel column chromatography.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane).

-

Elution: The fraction is eluted with a gradient solvent system, starting with a non-polar mixture and gradually increasing the polarity. A common gradient is chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 50:1 and progressing to 1:1 (v/v).

-

Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Further Purification: Fractions identified as containing this compound are pooled and subjected to further rounds of silica gel column chromatography, often with a different solvent system (e.g., n-hexane-ethyl acetate gradient) to improve separation.

-

Preparative HPLC: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is employed to achieve fine separation.

-

Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

-

Compound Verification: The purity and identity of the isolated this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Caption: Workflow of this compound extraction.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isodihydrofutoquinol A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodihydrofutoquinol A is a lignan compound that has been isolated from the leaves and stems of Piper schmidtii.[1] As a natural product, it holds potential for further investigation into its biological activities, necessitating a robust method for its purification. High-performance liquid chromatography (HPLC) is a premier technique for the isolation and purification of such compounds from complex plant extracts. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, ensuring high purity of the final compound for subsequent research and development. While specific application data for this compound is limited, this protocol is based on established methodologies for the purification of similar natural products, such as furanocoumarins and other lignans.

Data Presentation

As no specific experimental data for the HPLC purification of this compound is publicly available, the following table represents a typical data summary for such a purification process. This data is illustrative and serves to provide a clear structure for reporting results.

| Parameter | Value |

| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | 15.2 min |

| Purity (Post-Purification) | >98% |

| Recovery | 85% |

Experimental Workflow

Caption: Experimental workflow for the HPLC purification of this compound.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

1. Sample Preparation

-

Extraction:

-

Air-dried and powdered leaves and stems of Piper schmidtii are subjected to solvent extraction.

-

Macerate the plant material in methanol at room temperature for 72 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction of the compounds.

-

-

Filtration and Concentration:

-

Filter the combined methanolic extracts through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Preliminary Fractionation (Optional):

-

For complex extracts, a preliminary fractionation step using solid-phase extraction (SPE) can be beneficial.[2]

-

Dissolve the crude extract in an appropriate solvent and load it onto a C18 SPE cartridge.

-

Elute with a stepwise gradient of methanol in water to obtain fractions with varying polarities.

-

-

Final Sample Preparation:

-

Dissolve the crude extract or the target fraction in the initial mobile phase composition for HPLC injection.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

-

2. HPLC Purification

-

Instrumentation:

-

A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). C18 columns are widely used for the separation of furanocoumarins and other natural products.[3][4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid. The use of formic acid helps to improve peak shape and resolution.

-

Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point. The gradient can be optimized based on the initial separation profile.

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 500 µL (can be adjusted based on sample concentration and column capacity).

-

-

Fraction Collection:

-

Monitor the chromatogram in real-time.

-

Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined from an initial analytical run or by analyzing small injections of the crude extract.

-

3. Post-Purification Analysis

-

Purity Assessment:

-

Analyze the collected fraction using an analytical HPLC system with a similar mobile phase system to confirm the purity of the isolated compound.

-

Purity should ideally be greater than 98%.

-

-

Solvent Removal:

-

Remove the HPLC solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the pure compound.

-

-

Structural Characterization:

-

Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the purification process, emphasizing the decision-making points based on the purity of the obtained fractions.

Caption: Logical workflow for HPLC purification and quality control.

This application note provides a comprehensive and detailed protocol for the high-performance liquid chromatography purification of this compound. By following these guidelines, researchers can obtain a highly purified compound suitable for a wide range of scientific applications, from biological activity screening to drug development. The provided workflows and data tables offer a clear framework for executing and documenting the purification process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]

- 3. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Analysis of Isodihydrofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the proposed mass spectrometry fragmentation pattern of Isodihydrofutoquinol A, a neolignan of interest in natural product chemistry and drug discovery. Due to the limited availability of direct mass spectral data for this compound, this note presents a hypothesized fragmentation pathway based on the known structure of its isomer, Isodihydrofutoquinol B, and established fragmentation patterns of related neolignan compounds. The provided experimental protocols and data are intended to guide researchers in the identification and characterization of this and similar molecules.

Introduction

This compound is a member of the neolignan class of natural products, which are known for their diverse biological activities. The structural elucidation and characterization of these complex molecules are crucial for understanding their therapeutic potential. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose, providing valuable information about the molecular weight and structural features of a compound through its fragmentation pattern. This application note outlines a proposed fragmentation pathway for this compound and provides a general protocol for its analysis.

Proposed Structure of this compound

The exact structure of this compound has not been definitively established in publicly available literature. However, based on the structure of the known isomer, Isodihydrofutoquinol B (4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one), a plausible isomeric structure for this compound is proposed (Figure 1). This proposed structure assumes a rearrangement of substituents on the cyclohexadienone ring, a common variation in natural product isomers.

Proposed Structure: 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-4-prop-2-enylcyclohexa-2,5-dien-1-one

Molecular Formula: C₂₁H₂₄O₅

Molecular Weight: 356.41 g/mol

Hypothesized Mass Spectrometry Fragmentation Pattern

The proposed fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through several key pathways, primarily involving cleavages of the bonds connecting the two aromatic rings and rearrangements within the cyclohexadienone moiety.

Data Presentation

The expected major ions and their proposed assignments are summarized in Table 1.

| m/z (Proposed) | Ion Formula | Proposed Fragment Identity | Fragmentation Pathway |

| 357.1699 | [C₂₁H₂₅O₅]⁺ | [M+H]⁺ | Protonated parent molecule |

| 203.0965 | [C₁₂H₁₅O₂]⁺ | 1-(1,3-benzodioxol-5-yl)propan-2-ylium | Cleavage of the C-C bond between the two rings |

| 153.0546 | [C₉H₉O₃]⁺ | 4,5-dimethoxy-4-prop-2-enylcyclohexa-2,5-dien-1-one fragment | Cleavage of the C-C bond between the two rings with charge retention on the cyclohexadienone moiety |

| 135.0441 | [C₉H₇O]⁺ | Benzodioxole fragment | Cleavage of the propan-2-yl side chain |

| 121.0284 | [C₈H₅O]⁺ | Further fragmentation of the benzodioxole moiety | Loss of CH₂ from the m/z 135 fragment |

Table 1: Proposed quantitative data for the mass spectrometry fragmentation of this compound.

Visualization of Fragmentation Pathway

The proposed fragmentation pathway is illustrated in the following diagram:

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Extraction: Extract the compound from the source material (e.g., plant tissue) using an appropriate organic solvent such as methanol or ethyl acetate.

-

Purification: If necessary, perform preliminary purification using techniques like solid-phase extraction (SPE) or column chromatography.

-

Sample Solution: Dissolve the purified sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS Scan Range: m/z 50-1000.

-

MS/MS Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.

-

Collision Energy: A collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Experimental Workflow Diagram

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, based on the principles of neolignan chemistry, offers a starting point for the identification and structural elucidation of this compound. The detailed experimental protocol provides a robust method for obtaining high-quality mass spectral data. Researchers can adapt and optimize these methods for their specific instrumentation and analytical needs. Further studies involving isolation and NMR spectroscopy are recommended to confirm the definitive structure and fragmentation pathway of this compound.

Application Notes and Protocols for In Vitro Cell-Based Assays Using Isodihydrofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a furoquinoline alkaloid, a class of natural products known for a variety of biological activities. Furoquinoline and isoquinoline alkaloids have demonstrated potential as anti-inflammatory, anticancer, and antioxidant agents.[1][2][3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the potential therapeutic properties of this compound in these key areas. The following protocols are foundational and can be adapted for specific research needs.

Data Presentation

The following tables present representative quantitative data for compounds structurally related to this compound, illustrating the expected range of activity in the described assays.

Table 1: Representative Anti-Inflammatory Activity of Furoquinoline/Isoquinoline Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Representative Alkaloid 1 | RAW 264.7 | Nitric Oxide (NO) Production | 15.5 | L-NAME | 25.0 |

| Representative Alkaloid 2 | BV-2 | Nitric Oxide (NO) Production | 9.9 | Curcumin | 2.7 |

| This compound | RAW 264.7 | Nitric Oxide (NO) Production | (Predicted) |

Note: Data for representative alkaloids are sourced from published literature on similar compounds to provide a comparative baseline.[4][5] The values for this compound are hypothetical and need to be determined experimentally.

Table 2: Representative Anticancer Activity of Furoquinoline/Isoquinoline Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Dictamnine | HeLa | MTT | <50.0 | Doxorubicin | ~0.5-5 |

| Skimmianine | HT-29 | MTT | 1.5 | Doxorubicin | ~0.5-5 |

| This compound | MCF-7 | MTT | (Predicted) |

Note: Data for representative alkaloids are sourced from published literature on similar compounds.[1] The values for this compound are hypothetical and to be determined experimentally.

Table 3: Representative Cellular Antioxidant Activity of Furoquinoline/Isoquinoline Alkaloids

| Compound | Cell Line | Assay | EC50 (µM) | Reference Compound | EC50 (µM) |

| Representative Alkaloid 3 | HepG2 | DCFH-DA | 25.0 | Quercetin | 10.0 |

| Representative Alkaloid 4 | HT-29 | DCFH-DA | 35.0 | Trolox | 20.0 |

| This compound | HepG2 | DCFH-DA | (Predicted) |

Note: Data for representative alkaloids are based on typical values for natural antioxidants in cellular assays.[6] The values for this compound are hypothetical and must be determined through experimentation.

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the this compound solutions. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[7]

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well.[7]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.[1]

Materials:

-

Selected cancer cell line (e.g., MCF-7, A549, HeLa)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution

-

96-well cell culture plates

-

PBS

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Cellular Antioxidant Activity: DCFH-DA Assay

This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is de-esterified within the cell and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]

Materials:

-

Adherent cell line (e.g., HepG2, HCT116)

-

Cell culture medium

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

A free radical initiator (e.g., AAPH) or an oxidative stress inducer (e.g., H2O2)

-

96-well black, clear-bottom cell culture plates

-

PBS or Hank's Balanced Salt Solution (HBSS)

Protocol:

-

Cell Seeding: Seed cells in a 96-well black plate and grow to 90-100% confluency.

-

Compound Pre-incubation: Treat the cells with various concentrations of this compound and incubate for 1-2 hours.

-

Probe Loading: Remove the medium, wash the cells with PBS, and then add 50 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C.[6][8]

-

Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add the free radical initiator or oxidative stress inducer.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours using a fluorescence plate reader.

-

Analysis: Calculate the rate of fluorescence increase. Determine the percentage reduction in ROS levels by this compound compared to the control treated only with the oxidative stress inducer. Calculate the EC50 value.

Visualizations

Experimental Workflow and Signaling Pathways

Caption: General experimental workflow for evaluating this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway in cancer.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isodihydrofutoquinol A as a Molecular Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodihydrofutoquinol A is a member of the furoquinoline alkaloid family. While specific data on this compound is limited, the broader class of furoquinoline and tetrahydroisoquinoline alkaloids exhibits a wide range of significant biological activities. These include anticancer, anti-inflammatory, antimicrobial, antiplatelet, and neuroprotective effects.[1][2][3][4] These activities are often attributed to their interaction with specific cellular signaling pathways. This document outlines potential applications of this compound as a molecular probe to investigate these pathways and cellular processes, along with detailed protocols for its use.

Proposed Applications

Based on the activities of related compounds, this compound is proposed as a molecular probe for the following applications:

-

Investigation of Cancer Cell Proliferation and Signaling: As many tetrahydroisoquinoline alkaloids show potent anticancer activity by inhibiting cancer cell growth and angiogenesis, this compound could be used to probe the signaling pathways involved in cancer progression, such as the MAPK pathway.[5][6][7]

-

Analysis of Platelet Aggregation: Furoquinoline alkaloids have been reported to possess antiplatelet activity.[1] this compound may serve as a valuable tool to study the mechanisms of platelet activation and aggregation.

-

Modulation of Intracellular Calcium Signaling: Some isoquinoline derivatives have been shown to affect intracellular calcium levels.[8] this compound could be employed to investigate its role in calcium signaling pathways.

Data Presentation: Anticancer Activity of Related Compounds

To provide a quantitative context for the proposed anticancer application, the following table summarizes the inhibitory concentrations (IC50) of a related tetrahydroisoquinoline derivative (GM-3-18) against various colon cancer cell lines.[5][6]

| Cell Line | Compound | IC50 (µM)[5][6] |

| Colo320 | GM-3-18 | 1.8 |

| DLD-1 | GM-3-18 | 0.9 |

| HCT116 | GM-3-18 | 1.2 |

| SNU-C1 | GM-3-18 | 10.7 |

| SW480 | GM-3-18 | 1.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HCT116)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for MAPK Signaling Pathway

This protocol is to determine the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, p38).[11][12]

Materials:

-

This compound-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-